molecular formula C13H14N4O2 B2668870 2-((4-methylpyrimidin-2-yl)oxy)-N-(pyridin-3-ylmethyl)acetamide CAS No. 1251547-86-0

2-((4-methylpyrimidin-2-yl)oxy)-N-(pyridin-3-ylmethyl)acetamide

Cat. No. B2668870
CAS RN: 1251547-86-0
M. Wt: 258.281
InChI Key: WWWJZVBXPXTFLB-UHFFFAOYSA-N
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Description

The compound “2-((4-methylpyrimidin-2-yl)oxy)-N-(pyridin-3-ylmethyl)acetamide” is a complex organic molecule. It contains a pyrimidine ring, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms . The molecule also contains a pyridine ring, which is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, likely involves a pyrimidine ring and a pyridine ring connected by an ether linkage and an acetamide group. The presence of these functional groups will influence the compound’s physical and chemical properties .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the pyrimidine and pyridine rings, as well as the ether and acetamide groups. The nitrogen atoms in the pyrimidine and pyridine rings could potentially act as nucleophiles in reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the pyrimidine and pyridine rings could contribute to its aromaticity and stability. The ether and acetamide groups could influence its polarity and solubility .

Scientific Research Applications

Biological Monitoring and Environmental Exposure : Studies have explored the presence and effects of pyrimidine derivatives, such as pirimicarb (a pyrimidine-based pesticide), highlighting methodologies for biological monitoring of exposure to these compounds and their metabolites in human subjects. For instance, Hardt, Appl, and Angerer (1999) discussed the detection of hydroxypyrimidines in human urine as markers for exposure to pirimicarb, indicating the relevance of pyrimidine derivatives in environmental health research (Hardt, Appl, & Angerer, 1999).

Pharmacokinetics and Drug Metabolism : The pharmacokinetics and metabolism of drugs containing pyrimidine structures have been studied to understand their behavior in the body and their potential therapeutic applications. This includes research on drug absorption, distribution, metabolism, and excretion (ADME) processes, which are critical for drug development and safety assessments.

Toxicology and Safety Assessment : Toxicological studies on compounds related to pyrimidine derivatives have been conducted to assess their safety profiles. These studies include evaluating the potential hepatotoxic effects of certain medications and the impact of environmental exposure to pyrimidine-based pesticides on human health. For example, Osterloh, Lotti, and Pond (1983) reported on the toxicological effects of exposure to chlorpyrifos, a pesticide with a pyridinyl moiety, similar to the compound , highlighting the importance of understanding the toxicological implications of such chemicals (Osterloh, Lotti, & Pond, 1983).

Future Directions

Further studies could be conducted to determine the biological activity of this compound, which could potentially lead to its use in medicinal chemistry. Additionally, more research could be done to optimize its synthesis and understand its reactivity .

properties

IUPAC Name

2-(4-methylpyrimidin-2-yl)oxy-N-(pyridin-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O2/c1-10-4-6-15-13(17-10)19-9-12(18)16-8-11-3-2-5-14-7-11/h2-7H,8-9H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWWJZVBXPXTFLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)OCC(=O)NCC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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